2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound that features a unique combination of sulfur, nitrogen, and aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common route includes the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with 4-(diethylamino)benzaldehyde in the presence of a suitable base to form the intermediate. This intermediate is then reacted with acetohydrazide under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiadiazole ring, leading to simpler sulfur-containing compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler thiol derivatives.
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and DNA, disrupting their normal function.
Pathways Involved: It may inhibit key metabolic pathways in microorganisms or cancer cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
- **2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
Uniqueness
What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide apart is its unique combination of sulfur and nitrogen heterocycles, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N5OS3 |
---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H25N5OS3/c1-3-27(4-2)19-12-10-17(11-13-19)14-23-24-20(28)16-30-22-26-25-21(31-22)29-15-18-8-6-5-7-9-18/h5-14H,3-4,15-16H2,1-2H3,(H,24,28)/b23-14+ |
InChI Key |
CBYJAFCECWSIIW-OEAKJJBVSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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